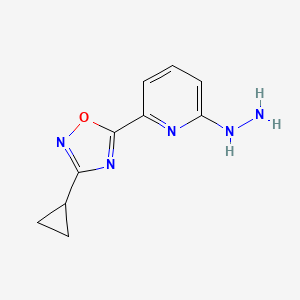
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-6-hydrazinylpyridine” is a derivative of the oxadiazole class of compounds. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities and are used in drug discovery.
Chemical Reactions Analysis
Again, without specific information on “this compound”, it’s difficult to provide an analysis of its chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the literature I found .
Aplicaciones Científicas De Investigación
Polymorphic Forms and Crystal Structures
A study by Shishkina et al. (2020) focused on the compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, closely related to the requested compound. It explored its potential biological activity and identified two concomitant polymorphs. These polymorphs have identical molecular conformations but differ significantly in their crystal structures, crucial for understanding the compound's stability and interactions at the molecular level (Shishkina et al., 2020).
Synthesis and Structure-Activity Relationships
The synthesis and insecticidal activity of similar 1,3,4-oxadiazoles, including compounds derived from 2-chloropyridine-5-acetic acid, were described by Holla et al. (2004). This research contributes to understanding the synthetic pathways and potential applications of related compounds in insect control (Holla et al., 2004).
Karpina et al. (2019) discussed the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle, shedding light on the synthetic methods and potential biological implications of such compounds (Karpina et al., 2019).
Antimicrobial and Antitubercular Activity
A study by Gaonkar et al. (2006) synthesized a series of novel 1,3,4-oxadiazoles and evaluated their antimicrobial activity. Compounds like these demonstrate potential as antimicrobial agents, indicating the medical applicability of such structures (Gaonkar et al., 2006).
Ranjith Kumar et al. (2011) explored the antimycobacterial activity of novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids. These compounds showed promising activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Ranjith Kumar et al., 2011).
Anticancer Potential
Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, with activity against breast and colorectal cancer cell lines. This highlights the potential of 1,2,4-oxadiazoles in cancer research (Zhang et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-14-8-3-1-2-7(12-8)10-13-9(15-16-10)6-4-5-6/h1-3,6H,4-5,11H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZHJNOOQFEMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=NC(=CC=C3)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2413924.png)
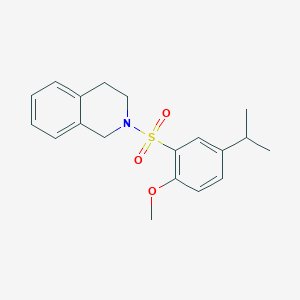
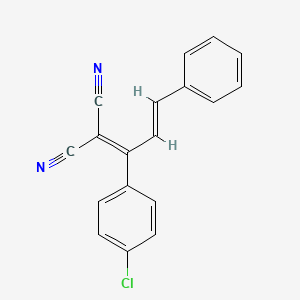
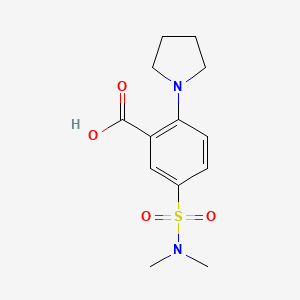
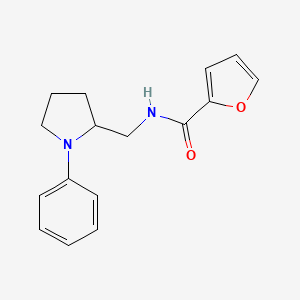
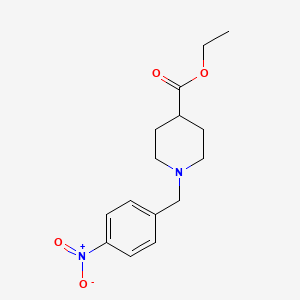

![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
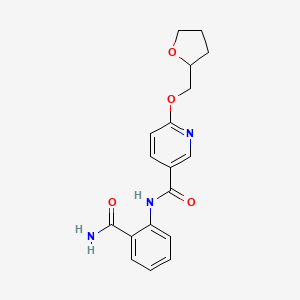
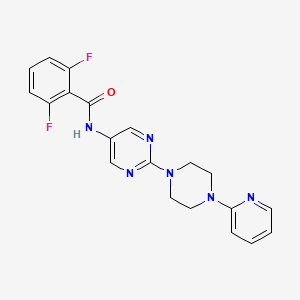
![N-[(4-fluorophenyl)methyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2413937.png)


